![molecular formula C21H24Cl2N2O4S B2491878 Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-51-1](/img/structure/B2491878.png)

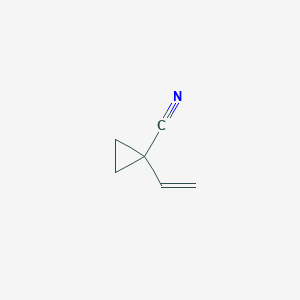

Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic compounds, particularly those incorporating the thieno[2,3-c]pyridine moiety, have garnered significant attention in organic chemistry due to their complex structure and potential applications. These compounds are of interest due to their structural uniqueness and the diverse chemical reactions they undergo, which are pivotal for the development of various pharmacological agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. A convenient one-pot synthesis method for ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates demonstrates the complexity and efficiency of synthesizing such molecules (Maruoka, Yamagata, & Yamazaki, 1993).

Molecular Structure Analysis

The molecular and crystal structures of compounds structurally similar to the requested molecule have been determined using X-ray diffraction, revealing intricate details about their molecular packing in crystals (Lysov, Nesterov, Potekhin, & Struchkov, 2000).

Chemical Reactions and Properties

Heterocyclic compounds, including thieno[2,3-c]pyridines, undergo various chemical reactions, such as annulation, to form highly functionalized tetrahydropyridines, indicating the reactive versatility of these molecules (Zhu, Lan, & Kwon, 2003).

Applications De Recherche Scientifique

Synthesis and Functionalization

An Expedient Phosphine-Catalyzed [4 + 2] Annulation The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via an expedient phosphine-catalyzed [4 + 2] annulation process has been demonstrated. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, showcasing a method for creating highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Amide Acetals in the Synthesis of Pyridothienopyrimidines Amide acetals have been used in the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, leading to the creation of amidine derivatives and substituted pyridothienopyrimidines. This work elaborates on a new approach for synthesizing these compounds, highlighting the role of amide acetals in facilitating intramolecular cyclocondensation reactions (Medvedeva et al., 2010).

Chemical Reactions and Mechanisms

Reactions of Methyl 2-Aryl-2H-Azirine-3-Carboxylates The study of reactions between methyl 2-aryl-2H-azirine-3-carboxylates and various nucleophiles has been explored. These reactions produce a range of compounds including aziridines, methyl 3-aminoacrylates, and other derivatives through initial addition to the CN bond of the azirine. This research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Alves, Gilchrist, & Sousa, 1999).

Synthesis of Thieno[3,2-b]pyridine Derivatives The preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates and their subsequent transformation into di(hetero)arylamines and tetracyclic compounds through C–N Buchwald–Hartwig coupling and intramolecular cyclizations have been described. This work showcases the versatility of thienopyridine derivatives in organic synthesis and their potential for creating complex molecular architectures (Calhelha & Queiroz, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .

Mode of Action

The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This interaction potentially inhibits the kinase activity of c-Met, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The c-Met kinase is involved in several signaling pathways that are crucial for embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which this compound potentially affects, has been reported in several cancers .

Result of Action

The compound’s action on c-Met kinase can lead to antiproliferative effects, as observed in MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on these cell lines , potentially inhibiting growth and migration, particularly in MCF-7 cells .

Propriétés

IUPAC Name |

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O4S/c1-20(2)9-12-16(19(27)28-5)18(30-17(12)21(3,4)25-20)24-15(26)10-29-14-7-6-11(22)8-13(14)23/h6-8,25H,9-10H2,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAFEPLVMDNFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

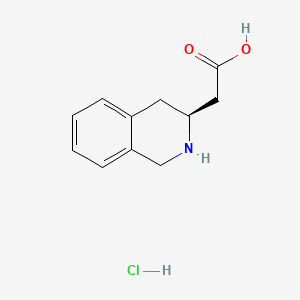

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

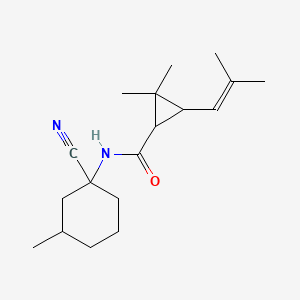

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

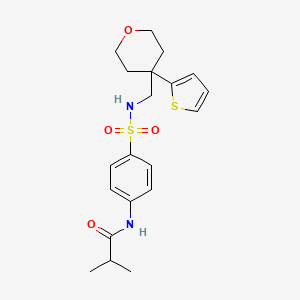

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)